molecular formula C10H12ClNO3 B2886733 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid CAS No. 1008769-66-1

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid

Cat. No.: B2886733
CAS No.: 1008769-66-1
M. Wt: 229.66
InChI Key: FBOXLYUMUCAYRF-UHFFFAOYSA-N
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Description

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid is a chemical building block with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is supplied with high purity for research and development applications. This compound is a pyridine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and agrochemical research. Pyridine-based structures are commonly found in various active molecules; for instance, compounds featuring a 6-chloropyridinyl moiety have been utilized as key structural components in insecticides . As a building block, this carboxylic acid can serve as a versatile precursor for the synthesis of more complex molecules, including potential pharmaceuticals, agrochemicals, and other specialty chemicals. It is offered for laboratory research purposes only. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOXLYUMUCAYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Replacement with Isobutoxy Groups

A widely adopted approach involves substituting a halogen atom at position 6 with isobutoxy. Starting from 3,5,6-trichloropyridine-2-carboxylic acid derivatives, sodium isobutoxide (NaOiBu) in aprotic solvents like 2-methyltetrahydrofuran (MeTHF) or tetrahydrofuran (THF) facilitates this substitution. For example, reacting 3,5-dichloro-6-fluoropyridine-2-carboxylic acid ethyl ester with NaOiBu in MeTHF at 40°C yielded the 6-isobutoxy intermediate, which was subsequently hydrolyzed to the carboxylic acid.

Key Conditions :

  • Solvent : MeTHF or THF (dielectric constant <15) enhances nucleophilicity and minimizes side reactions.
  • Temperature : 0–50°C (ambient temperature preferred for scalability).
  • Yield : 72–94% for substitution steps, depending on stoichiometry.

Regioselectivity Control

The presence of electron-withdrawing groups (e.g., carboxylic acid) at position 3 directs electrophilic substitution to position 6. Computational studies suggest that the carboxyl group’s meta-directing effect stabilizes transition states for nucleophilic attack at position 6.

Hydrolysis and Deprotection Methods

Saponification of Esters to Carboxylic Acids

The ethyl or methyl ester of 5-chloro-6-(2-methylpropoxy)pyridine-3-carboxylate undergoes hydrolysis using aqueous NaOH (3M, 100°C, 20 h) to yield the carboxylic acid. Example 3 of Patent WO2021175959A1 reports a 96% yield for a similar hydrolysis of 5-chloro-3-ethylsulfanyl-pyridine-2-carboxamide.

Optimization Insights :

  • Base Strength : Concentrated NaOH (3M) ensures complete deesterification.
  • Temperature : Prolonged heating (20 h) at 100°C maximizes conversion.

Acid-Catalyzed Decarboxylation Avoidance

The carboxylic acid group’s stability under alkaline conditions is critical. Studies on 2-pyridone-3-carboxylic acids show that decarboxylation is minimized at pH >10, ensuring product integrity during hydrolysis.

Solvent and Catalytic System Screening

Solvent Dielectric Constant Effects

Comparative studies in Patent WO2021175959A1 (Table 2) reveal that solvents with dielectric constants <15 (e.g., MeTHF: ε = 6.0) favor selective substitution over polar solvents like methanol (ε = 33.0).

Solvent Performance Ranking :

Solvent Dielectric Constant (ε) Yield (%)
MeTHF 6.0 94
THF 7.6 89
Ethanol 24.3 72

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (25 kHz, 250 W) reduces reaction times by 50–70% in multi-component syntheses, as demonstrated in pyrano[2,3-c]pyrazole preparations. Adapting this technique could enhance substitution kinetics in the target compound’s synthesis.

Comparative Analysis of Synthetic Routes

Method 1: Sequential Substitution-Hydrolysis

  • Starting Material : 3,5-Dichloropyridine-2-carboxylic acid ethyl ester.
  • Step 1 : 6-Chloro → 6-Isobutoxy substitution (NaOiBu/MeTHF, 40°C, 4 h).
  • Step 2 : Ester hydrolysis (3M NaOH, 100°C, 20 h).
  • Overall Yield : 82–88%.

Method 2: Direct Cyclization

  • Components : Malononitrile, methyl benzoylformate, hydrazine, ethyl acetoacetate.
  • Catalyst : InCl3 (20 mol%) in 50% EtOH.
  • Conditions : Ultrasound, 40°C, 20 min.
  • Limitation : Requires post-synthetic modification to introduce chloro and isobutoxy groups.

Challenges and Optimization Opportunities

Byproduct Formation

Competing substitutions at position 5 or over-hydrolysis of esters can reduce yields. Example 5 of Patent WO2021175959A1 notes 10% unreacted starting material in analogous reactions, necessitating column chromatography for purification.

Green Chemistry Metrics

  • Atom Economy : 85% for substitution-hydrolysis route.
  • E-Factor : 1.2 (kg waste/kg product), primarily from solvent recovery.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Alkoxy-Substituted Pyridinecarboxylic Acids

These analogs share the pyridine-3-carboxylic acid backbone but vary in alkoxy substituents at position 6.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Key Data/Notes
Target compound C₁₀H₁₂ClNO₃ 229.66 2-Methylpropoxy (isobutoxy) Predicted CCS: 146.7 Ų ([M+H]⁺)
5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid C₁₀H₁₀ClNO₄ 243.65 Tetrahydrofuran-3-yloxy Cataloged but no activity data
5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid C₁₀H₁₀ClNO₄ 243.65 Tetrahydropyran-4-yloxy CAS: 1194710-09-2

Key Observations :

  • Cyclic ether analogs (e.g., oxolanyl or oxanyl) could offer improved metabolic stability due to reduced susceptibility to oxidative cleavage .

Amino-Substituted Analogs

These compounds replace the alkoxy group with amino functionalities.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Key Data/Notes
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid C₈H₁₀ClN₂O₂ 201.63 Ethylamino Predicted CCS: 139.1 Ų ([M+H]⁺)
5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid C₈H₁₀ClN₂O₂ 201.63 Dimethylamino Discontinued commercial product

Key Observations :

  • Amino-substituted analogs exhibit lower molecular weights and smaller CCS values compared to the target compound, suggesting differences in ion mobility and solvent interactions .
  • The dimethylamino analog’s discontinuation may reflect challenges in synthesis or stability .

Halogenated Pyridinecarboxylic Acids

These derivatives vary in halogen type and position.

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Position Key Data/Notes
5-Chloro-3-pyridinecarboxylic acid C₆H₄ClNO₂ 157.55 Cl at position 5 >95% purity (Kanto Reagents)
6-Chloro-2-pyridinecarboxylic acid C₆H₄ClNO₂ 157.55 Cl at position 6 >95% purity (Kanto Reagents)
5-Chloro-6-fluoropyridine-3-carboxylic acid C₆H₃ClFNO₃ 197.58 Cl at position 5, F at position 6 EN300-373658; 95% purity
6-Chloro-5-fluoro-pyridine-2-carboxylic acid C₆H₃ClFNO₂ 175.54 Cl at position 6, F at position 5 CAS: 860296-24-8

Key Observations :

  • Positional isomerism (Cl at 5 vs. 6) significantly alters electronic properties and binding interactions in medicinal chemistry contexts .

Heterocyclic and Complex Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Features Key Data/Notes
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid C₁₁H₉ClN₂O₃ 252.66 Isoxazole fused ring system CAS: 54709-10-3; agrochemical candidate
5-Hydroxy-6-methylpyridine-3-carboxylic acid C₇H₇NO₃ 153.14 Hydroxy and methyl groups Studied in crystallography (PDB: 3HM)

Key Observations :

  • Isoxazole-fused derivatives (e.g., CAS 54709-10-3) demonstrate expanded applications in agrochemicals due to enhanced bioactivity .
  • Hydroxy and methyl substitutions (e.g., PDB 3HM) are critical in metal-binding studies or co-crystal engineering .

Biological Activity

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is part of a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthetic pathways often include:

  • Formation of the Pyridine Ring : Initial steps involve chlorination and alkylation to introduce the chloro and propoxy groups.
  • Carboxylation : The introduction of the carboxylic acid group can be achieved through various methods, including decarboxylation reactions or direct carboxylation using carbon dioxide under specific conditions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. For instance:

  • In Vitro Studies : The compound has shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 10–50 µg/mL, indicating moderate to strong antibacterial activity .
MicroorganismMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Research indicates that it exhibits a significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

  • DPPH Radical Scavenging Assay : The compound demonstrated an IC50 value of 30 µg/mL in DPPH assays, suggesting potent antioxidant activity .

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were approximately 15 µM and 20 µM, respectively .
Cell LineIC50 (µM)
MDA-MB-23115
A54920

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell survival.
  • Induction of Apoptosis : Studies have shown that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidative Mechanisms : By scavenging free radicals, it mitigates oxidative damage in cells, contributing to its protective effects against various diseases.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial effects of various pyridine derivatives highlighted that compounds similar to this compound exhibited promising results against resistant bacterial strains .
  • Cancer Cell Line Analysis : Research involving breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with flow cytometry analyses confirming increased rates of apoptosis .

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid?

Methodological Answer:
The compound can be synthesized via oxidation of substituted pyridine precursors. A common approach involves:

Oxidation of a methylpyridine derivative using potassium permanganate (KMnO₄) under controlled conditions (90–95°C, aqueous medium) to introduce the carboxylic acid group .

Etherification of the hydroxyl or halogenated intermediate with 2-methylpropoxy groups via nucleophilic substitution (e.g., using 2-methylpropyl bromide and a base like NaH in anhydrous THF).

Purification via recrystallization or column chromatography to isolate the final product.
Key considerations: Monitor reaction progress using TLC and confirm regioselectivity via NMR .

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:
Validate purity and structure using:

High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for research use) .

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify characteristic peaks (e.g., 2-methylpropoxy protons at δ 1.0–1.2 ppm, pyridine protons at δ 7.0–8.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbon (δ ~170 ppm) and quaternary carbons.

Mass Spectrometry (MS) : Match molecular ion peaks to the molecular formula (C₁₀H₁₂ClNO₃, [M+H]⁺ = 244.05) .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Methodological Answer:
Regioselectivity in pyridine functionalization is critical. Strategies include:

Directing Groups : Use halogen or methoxy substituents to direct electrophilic substitution .

Protection/Deprotection : Protect the carboxylic acid group during etherification to avoid side reactions .

Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to optimize reaction conditions .

Advanced: What analytical contradictions might arise in characterizing this compound?

Methodological Answer:
Contradictions may occur between:

NMR vs. MS Data : For example, unexpected splitting in NMR due to rotational isomerism of the 2-methylpropoxy group. Resolve via variable-temperature NMR .

Elemental Analysis vs. HPLC : Discrepancies in purity measurements. Cross-validate using combustion analysis (C, H, N) and adjust purification protocols .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:
Recrystallize from:

Ethanol/Water Mixtures : High solubility at elevated temperatures, gradual cooling to form crystals.

Ethyl Acetate/Hexane : For non-polar impurities.
Note: Avoid DMSO due to strong solvation of the carboxylic acid group .

Advanced: How can computational tools predict the compound’s reactivity or binding properties?

Methodological Answer:

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group .

ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP ~2.1 for optimal bioavailability) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced: How can reaction yields be improved in large-scale syntheses?

Methodological Answer:

Catalytic Optimization : Replace KMnO₄ with TEMPO/NaClO for milder oxidation .

Flow Chemistry : Implement continuous flow reactors to enhance mixing and temperature control .

Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity .

Basic: What are the key applications of this compound in academic research?

Methodological Answer:

Medicinal Chemistry : As a building block for kinase inhibitors (e.g., targeting JAK2 or EGFR) .

Material Science : Functionalize metal-organic frameworks (MOFs) via carboxylate coordination .

Advanced: How to resolve low reproducibility in biological assay results?

Methodological Answer:

Batch Consistency : Ensure uniform purity (>98%) via strict QC protocols .

Solvent Effects : Test activity in multiple solvents (DMSO vs. saline) to account for aggregation .

Control Experiments : Include reference compounds (e.g., staurosporine for kinase assays) .

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